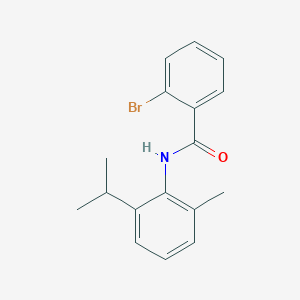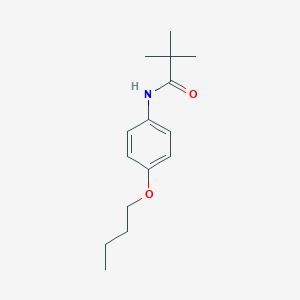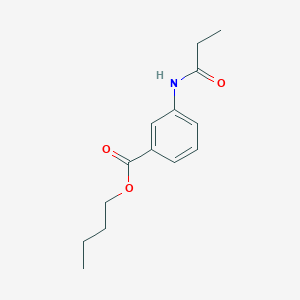
1-Benzyl-4-(2-propoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(2-propoxybenzoyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-Benzyl-4-(2-propoxybenzoyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has also been found to interact with GABA receptors, which are involved in the regulation of anxiety and convulsions.
Biochemical and Physiological Effects:
1-Benzyl-4-(2-propoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been found to reduce anxiety and improve cognitive function in animal models of anxiety and depression. The compound has also been shown to exhibit antipsychotic properties in animal models of schizophrenia.
実験室実験の利点と制限
One of the main advantages of 1-Benzyl-4-(2-propoxybenzoyl)piperazine is its potential therapeutic applications. The compound has been found to exhibit a range of pharmacological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-Benzyl-4-(2-propoxybenzoyl)piperazine. One direction is to investigate the compound's potential application in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the compound's potential as an anticonvulsant and anxiolytic agent. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, 1-Benzyl-4-(2-propoxybenzoyl)piperazine is a promising compound with potential therapeutic applications. The compound has been found to exhibit anticonvulsant, antipsychotic, and anxiolytic properties. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
合成法
The synthesis of 1-Benzyl-4-(2-propoxybenzoyl)piperazine involves the reaction of benzylpiperazine with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good yield.
科学的研究の応用
1-Benzyl-4-(2-propoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antipsychotic, and anxiolytic properties. The compound has also been studied for its potential application in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
製品名 |
1-Benzyl-4-(2-propoxybenzoyl)piperazine |
|---|---|
分子式 |
C21H26N2O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
(4-benzylpiperazin-1-yl)-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O2/c1-2-16-25-20-11-7-6-10-19(20)21(24)23-14-12-22(13-15-23)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 |
InChIキー |
FZNZKCDOSVEKRU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)

![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)

![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)




![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)
